Cilnidipine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cilnidipine-d7 is a deuterated form of cilnidipine, a calcium channel blocker used primarily for the treatment of hypertension. Cilnidipine itself is a dihydropyridine derivative that acts on both L-type and N-type calcium channels, making it unique among calcium channel blockers . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of cilnidipine due to the presence of deuterium atoms, which can provide more detailed insights through mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cilnidipine-d7 involves the incorporation of deuterium atoms into the cilnidipine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process to introduce deuterium atoms directly into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Dissolution and Dispersion: Dissolving or dispersing cilnidipine in a deuterated medium.
Granulation and Tableting: Preparing granules with functional auxiliary materials, followed by tableting or encapsulation.
Chemical Reactions Analysis
Types of Reactions
Cilnidipine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Products with oxidized functional groups.
Reduced Amines: Products with reduced nitro groups.
Substituted Aromatics: Products with substituted aromatic rings.
Scientific Research Applications
Cilnidipine-d7 has a wide range of scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of cilnidipine.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how cilnidipine interacts with other drugs.
Biological Research: Exploring the effects of cilnidipine on various biological systems
Mechanism of Action
Cilnidipine-d7 exerts its effects by blocking L-type and N-type calcium channels. The L-type calcium channels are found in vascular smooth muscle, where their blockade leads to vasodilation and reduced blood pressure. The N-type calcium channels are located at the sympathetic nerve terminals, where their inhibition reduces the release of norepinephrine, further contributing to blood pressure reduction .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: Another calcium channel blocker that primarily acts on L-type calcium channels.
Nifedipine: A dihydropyridine calcium channel blocker similar to cilnidipine but does not act on N-type calcium channels.
Lacidipine: A calcium channel blocker with a similar structure but different pharmacokinetic properties
Uniqueness of Cilnidipine-d7
This compound is unique due to its dual action on both L-type and N-type calcium channels, providing a more comprehensive approach to blood pressure management.
Properties
Molecular Formula |
C27H28N2O7 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-O-[(E)-3-phenylprop-2-enyl] 5-O-[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+/i3D3,15D2,16D2 |
InChI Key |
KJEBULYHNRNJTE-UPZNXPSBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC/C=C/C3=CC=CC=C3)C)C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.